N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfamoylphenylacetamide moiety. The sulfamoyl and acetamide groups enhance polarity and may influence solubility and receptor interactions.
Properties
IUPAC Name |
N-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-13(22)19-14-7-9-15(10-8-14)27(23,24)18-11-12-21-17-6-4-3-5-16(17)20(2)28(21,25)26/h3-10,18H,11-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAJICFPPHIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. Here’s a general outline of the synthetic pathway:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : The initial step includes the preparation of the benzo[c][1,2,5]thiadiazole ring system, often synthesized via cyclization reactions involving ortho-disubstituted benzene derivatives with appropriate sulfur and nitrogen sources.
Attachment of the Sulfamoyl Group: : This involves sulfonation followed by amination, where the sulfamoyl group is introduced onto the phenyl ring.
Alkylation Process: : The next step includes the alkylation of the intermediate product to attach the 3-methyl-2,2-dioxidobenzo moiety, often through nucleophilic substitution reactions.
Acetamide Formation:
Industrial Production Methods
For large-scale production, methods need optimization in terms of yield, cost, and environmental impact. Industrial synthesis would likely involve:
High-efficiency catalytic processes to maximize yield.
Use of continuous flow reactors for better control over reaction conditions and scalability.
Implementation of green chemistry principles to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Removal of oxygen-containing functional groups or addition of hydrogen.
Substitution: : Replacement of one functional group by another.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), Hydrogen gas (H2) with Palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenation agents like chlorine or bromine, nucleophiles for substitution reactions.
Major Products Formed
Oxidation: : Introduction of carbonyl or hydroxyl groups.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide is used as an intermediate for synthesizing complex molecules due to its versatile functional groups.
Biology and Medicine
Biologically, this compound's structure allows it to interact with various biological targets, making it valuable in drug discovery for developing new pharmaceuticals, particularly in oncology and antimicrobial research.
Industry
In industrial applications, its properties make it suitable for use in organic electronics, such as in the development of organic photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its electron-withdrawing groups can modulate the activity of enzymes and receptors by altering the electron density on these proteins, thereby influencing their activity. Specific molecular targets and pathways would include:
Enzyme inhibition by binding to the active sites or allosteric sites.
Modulation of signaling pathways through receptor binding, altering signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
*Estimated based on structural similarity.
- Molecular Weight : The target compound’s fused benzo[c]thiadiazole ring increases its molecular weight compared to simpler thiadiazole derivatives (e.g., 326.40 in vs. 422.48 in the target compound).
- LogP : The LogP of the target compound is likely lower than that of (3.09) due to the polar sulfamoyl and dioxido groups, which may enhance hydrophilicity.
- Solubility : The methoxy-substituted analog exhibits high water solubility (255 mg/mL), likely due to its polar 4-methoxy group. The target compound’s fused aromatic system may reduce solubility compared to , though the sulfamoyl group could mitigate this effect.
Biological Activity
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is a significant scaffold in medicinal chemistry due to its pharmacological potential. The presence of the sulfonamide group further enhances its biological profile. The molecular structure can be summarized as follows:
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 378.45 g/mol
- CAS Number : 68257-70-5
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiadiazole can display MIC values ranging from 16 to 31.25 μg/mL against various Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial effect is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties:
- Cell Lines Tested : Various studies have evaluated the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : A compound with a similar structure demonstrated IC50 values indicating potent cytotoxicity against these cell lines, suggesting that the incorporation of the thiadiazole ring enhances anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been documented:
- In Vivo Studies : Animal models have shown that thiadiazole derivatives can reduce inflammation markers significantly when administered during inflammatory responses .
- Mechanism : The anti-inflammatory action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound given its structural complexity?
- Methodological Answer : Employ stepwise coupling reactions with activating agents like EDC/HOBt (used in thiadiazole-acetamide synthesis) to improve intermediate stability . Monitor reaction progress via TLC and optimize solvent systems (e.g., acetonitrile or dioxane) for better solubility of intermediates . Recrystallization in ethanol-DMF mixtures can enhance purity and yield (e.g., 55–91% yields reported for analogous N-phenylacetamide derivatives) .
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer : Use a combination of 1H-NMR (to confirm aromatic protons and sulfonamide NH groups) and 13C-NMR (to identify carbonyl carbons and heterocyclic ring systems) . High-resolution mass spectrometry (HRMS-ESI) is essential for verifying molecular ion peaks, especially given the compound’s high sulfur and oxygen content . Compare experimental data with computational predictions (e.g., PubChem-derived InChI keys) to resolve ambiguities .
Q. How should researchers design preliminary bioactivity assays for this compound?
- Methodological Answer : Prioritize antimicrobial screening (e.g., agar diffusion assays against Gram-positive/negative bacteria) and antioxidant assays (DPPH radical scavenging) based on the bioactivity of structurally related thiadiazole and benzothiazine derivatives . Use positive controls like ciprofloxacin (antibacterial) and ascorbic acid (antioxidant) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify key functional groups driving bioactivity?
- Methodological Answer : Synthesize analogs with modifications to the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core (e.g., substituent variations at the sulfamoyl or acetamide groups) . Compare IC50 values in bioassays to correlate substituent effects with activity. For example, trifluoromethyl groups in similar compounds enhance metabolic stability and lipophilicity .
Q. What strategies resolve contradictions in spectral or bioactivity data across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent polarity, temperature) to isolate variables causing discrepancies . For conflicting bioactivity results, validate assay protocols (e.g., MIC vs. zone-of-inhibition methods) and confirm compound purity via HPLC . Cross-reference 13C-NMR chemical shifts with literature data for analogous heterocycles to verify structural assignments .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., using AutoDock Vina) to simulate binding to enzymes like bacterial dihydrofolate reductase or antioxidant enzymes (e.g., catalase) . Validate predictions with molecular dynamics simulations to assess stability of ligand-protein complexes. Use PubChem-derived 3D structures for accuracy .
Q. What synthetic routes enable scalable production while minimizing hazardous byproducts?
- Methodological Answer : Explore green chemistry approaches, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for constructing the thiadiazole ring, which reduces toxic solvent use and improves atom economy . Optimize catalytic systems (e.g., L-sodium ascorbate/CuSO4) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
